molecular formula C41H66O13 B1668643 Cauloside C CAS No. 20853-58-1

Cauloside C

Cat. No. B1668643
CAS RN: 20853-58-1
M. Wt: 767 g/mol
InChI Key: RROGHRHLBLVQSG-UUWFFIQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cauloside C is a triterpene glycoside isolated from Caulophyllum robustum Max . It exerts anti-inflammatory effects through the inhibition of the expression of iNOS and proinflammatory cytokines .


Molecular Structure Analysis

Cauloside C has a molecular formula of C41H66O13 and a molecular weight of 766.95 . It is a triterpene glycoside .


Physical And Chemical Properties Analysis

Cauloside C is a solid substance . It has a solubility of 90 mg/mL in DMSO . The molecular weight is 766.95 .

Scientific Research Applications

pH-Dependent Channels

Cauloside C has been found to form pH-dependent channels . This property could have potential applications in the field of biochemistry and cell biology, particularly in understanding the mechanisms of ion transport across cell membranes.

Traditional Medicine

Cauloside C is a naturally occurring triterpene glycoside isolated from plants like Acebia quinata Decne and Caltha silvestris Worosc . These plants have been used in traditional medicine, suggesting that Cauloside C may have therapeutic properties.

Analgesic, Diuretic, and Anti-inflammatory Agents

The glycosides of hederagenin, which include Cauloside C, are known to be biologically active substances. They have been used as analgesic, diuretic, and anti-inflammatory agents . This suggests potential applications in pain management, fluid balance disorders, and inflammatory conditions.

Cytotoxicity

Cauloside C has shown high cytotoxicity on sea urchin eggs and embryos . This property could be harnessed for research in developmental biology and potentially in cancer research, where cytotoxic agents are often used in treatment.

Inhibition of Macromolecular Synthesis

Cauloside C has been found to inhibit macromolecular synthesis . This could have implications in the study of cellular processes and potentially in the development of antimicrobial or anticancer drugs.

Suppression of Nucleoside and Amino Acid Transport

Cauloside C has been observed to suppress nucleoside and amino acid transport into the cell . This property could be useful in research related to nutrient uptake and metabolism in cells.

Stimulation of UV-absorbing Substance Loss

Cauloside C stimulates the loss of UV-absorbing substance from the cell . This could have potential applications in the field of photobiology or dermatology.

Sulfated Analogue

The structure of the sulfated analogue of Cauloside C has been elucidated . This could open up new avenues for research into the properties and applications of sulfated glycosides.

Mechanism of Action

Target of Action

Cauloside C, a naturally occurring triterpene glycoside isolated from Caulophyllum robustum Max , primarily targets the cells as a membranolytic agent . It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines , which play a crucial role in the inflammatory response.

Mode of Action

Cauloside C interacts with its targets by suppressing nucleoside and amino acid transport into the cell, inhibiting macromolecular synthesis, and stimulating the loss of UV-absorbing substance from the cell . This interaction results in changes at the cellular level, including a high cytotoxicity on sea urchin eggs and embryos .

Biochemical Pathways

It is known that the compound causes a complete, ph-dependent k+ loss from erythrocytes followed by hemolysis . This suggests that Cauloside C may affect ion transport pathways and disrupt cellular homeostasis.

Pharmacokinetics

A related compound, asperosaponin vi, and its metabolites (including cauloside a) have been studied . These studies may provide some insight into the absorption, distribution, metabolism, and excretion (ADME) properties of Cauloside C, but direct studies on Cauloside C are needed for accurate information.

Result of Action

The molecular and cellular effects of Cauloside C’s action include cytotoxicity on sea urchin eggs and embryos, inhibition of macromolecular synthesis, suppression of nucleoside and amino acid transport into the cell, and stimulation of the loss of UV-absorbing substance from the cell . These effects suggest that Cauloside C may have potential therapeutic applications, particularly in the context of anti-inflammatory treatments .

Action Environment

The action of Cauloside C is influenced by environmental factors such as pH. It has been found that Cauloside C acts more strongly at low pH, causing a pH-dependent K+ loss from erythrocytes followed by hemolysis . This suggests that the efficacy and stability of Cauloside C may be influenced by the pH of its environment.

Safety and Hazards

Cauloside C is for research use only and not for human or veterinary use . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)53-34-32(28(45)23(44)19-51-34)54-33-31(48)30(47)29(46)24(18-42)52-33/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROGHRHLBLVQSG-UUWFFIQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cauloside C

CAS RN

20853-58-1
Record name Cauloside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAULOSIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909OGZ2782
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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